molecular formula C19H13N3O4S B11661034 (5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11661034
M. Wt: 379.4 g/mol
InChI Key: YKRRTGZXVNZKSZ-KVDBUQHUSA-N
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Description

(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a thioxodihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl prop-2-en-1-ylidene intermediate, which is then reacted with a phenyl thioxodihydropyrimidine derivative under specific conditions to yield the final product. Common reagents used in these reactions include aldehydes, ketones, and thiourea, with catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process, reducing costs and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thioxodihydropyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted thioxodihydropyrimidines and nitro-substituted phenyl derivatives.

Scientific Research Applications

(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione shares structural similarities with other thioxodihydropyrimidine derivatives, such as:
    • (5E)-5-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
    • (5E)-5-[(2E)-3-(2-chlorophenyl)prop-2-en-1-ylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for targeted interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H13N3O4S

Molecular Weight

379.4 g/mol

IUPAC Name

(5E)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H13N3O4S/c23-17-15(11-6-8-13-7-4-5-12-16(13)22(25)26)18(24)21(19(27)20-17)14-9-2-1-3-10-14/h1-12H,(H,20,23,27)/b8-6+,15-11+

InChI Key

YKRRTGZXVNZKSZ-KVDBUQHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3[N+](=O)[O-])C(=O)NC2=S

Origin of Product

United States

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